Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Overview
Description
Methyl 4-(cyclopropylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyclopropylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the cyclopropylamino group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with cyclopropylamine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyclopropylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired oxidation state and functional group transformations.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Methyl 4-(cyclopropylamino)-3-aminobenzoate.
Substitution: 4-(cyclopropylamino)-3-nitrobenzoic acid.
Oxidation: Products would vary based on the specific oxidation conditions used.
Scientific Research Applications
Chemistry: Methyl 4-(cyclopropylamino)-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new molecules for research purposes.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the nitro and cyclopropylamino groups can impart biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropylamino)-3-nitrobenzoate would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert effects.
Comparison with Similar Compounds
Methyl 3-(cyclopropylamino)-4-nitrobenzoate: Similar structure but with different positions of the nitro and cyclopropylamino groups.
Methyl 4-(cyclopropylamino)-2-nitrobenzoate: Another positional isomer with the nitro group at the 2-position.
Methyl 4-(cyclopropylamino)-3-chlorobenzoate: Similar compound with a chloro group instead of a nitro group.
Uniqueness: Methyl 4-(cyclopropylamino)-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of the nitro and cyclopropylamino groups in the 3- and 4-positions, respectively, provides distinct chemical and physical properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHAGVMRONZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654660 | |
Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-82-9 | |
Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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